molecular formula C13H16N4S B2986907 5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 878415-90-8

5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No. B2986907
CAS RN: 878415-90-8
M. Wt: 260.36
InChI Key: NTDWZCMAWKRRKD-UHFFFAOYSA-N
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Description

This compound is known as 5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine . It is an anti-androgen that effectively suppresses growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a common heterocyclic pharmacophore . The structure also includes a 3,4-dihydro-1H-isoquinolin-2-yl group .


Chemical Reactions Analysis

The compound has been found to have significant interactions with tubulin, forming two hydrogen bonds and two π-cation interactions with the protein residues in the colchicine binding site . This plays an important role in its antitubulin polymerization and antiproliferative activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has explored various synthesis techniques for thiadiazole and isoquinoline derivatives, revealing methods for achieving high yields and specific molecular configurations. For instance, studies on the synthesis and spectroscopic studies of some hydrogenated thiazolo[2,3-a]isoquinolines provide insights into the structural characteristics and potential applications of these compounds in medicinal chemistry and materials science (Rozwadowska & Sulima, 2001).

  • Characterization and Structural Analysis : The structural analysis of thiadiazole derivatives, including X-ray crystallography, has been instrumental in understanding their molecular geometry and potential interactions in biological systems. Such analyses contribute to the design of compounds with desired biological activities (Malinovskii et al., 2000).

Applications in Medicinal Chemistry

  • Antimicrobial and Antiproliferative Properties : Thiadiazole derivatives have shown promising antimicrobial and antiproliferative activities. Research on Schiff bases derived from 1,3,4-thiadiazole compounds has highlighted their DNA protective abilities and significant antimicrobial activity, demonstrating the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).

  • Adenosine Receptor Antagonists : The thiadiazole and thiazole analogues have been developed as novel classes of adenosine antagonists. These compounds have shown promising results in modulating adenosine receptors, which play a crucial role in various physiological processes, highlighting their potential in treating conditions related to these receptors (van Muijlwijk-Koezen et al., 2001).

Photoluminescence and Material Science Applications

  • Photoluminescent Properties : The photoluminescence properties of thiadiazole derivatives have been explored, with studies demonstrating their potential use in the development of OLED devices. These findings suggest the utility of such compounds in electronics and photonics, where efficient light-emitting materials are crucial (Wang et al., 2021).

Mechanism of Action

Target of Action

Similar compounds such as 3,4-dihydroisoquinolinones have been found to exhibit biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .

Mode of Action

1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been reported to disrupt processes related to dna replication . This suggests that the compound might interact with its targets by inhibiting DNA replication, thereby affecting the growth and proliferation of cells.

Pharmacokinetics

The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability . This suggests that the compound might have good bioavailability and stability in the body.

Result of Action

The compound’s action could result in the inhibition of DNA replication in both bacterial and cancer cells . This could lead to the suppression of cell growth and proliferation, potentially making the compound useful in the treatment of bacterial infections and cancer.

properties

IUPAC Name

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c14-13-16-15-12(18-13)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4H,5-9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDWZCMAWKRRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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